molecular formula C13H14ClNO2 B1678485 ピロフェノン CAS No. 31793-07-4

ピロフェノン

カタログ番号: B1678485
CAS番号: 31793-07-4
分子量: 251.71 g/mol
InChIキー: PIDSZXPFGCURGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピロフェンは、1982年にシバ・ガイギーによって市場に導入された非ステロイド性抗炎症薬(NSAID)です。主に関節炎や痛み治療に使用されていました。 致命的肝毒性を含む有害事象のため、1990年に世界中で自主的に市場から撤退しました . ピロフェンの化学名は2-[3-クロロ-4-(2,5-ジヒドロ-1H-ピロール-1-イル)フェニル]プロパン酸、分子式はC13H14ClNO2です .

2. 製法

ピロフェンの合成には、いくつかの工程が関与します。

工業的製造方法は、通常、これらの工程を最適化して、最終製品の高収率と純度を確保します。

科学的研究の応用

Pirprofen has been used in various scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and reactions of NSAIDs.

    Biology: Research has focused on its effects on cellular processes and its interaction with biological molecules.

    Medicine: Although withdrawn from the market, it has been studied for its anti-inflammatory and analgesic properties.

    Industry: It has been used in the development of new NSAIDs and related compounds.

Safety and Hazards

Pirprofen is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Pirprofen was withdrawn from the market due to safety concerns . Therefore, its future directions are uncertain. More studies are required to evaluate its potential relative to other commonly used drugs in the treatment of gout, juvenile rheumatoid arthritis, and dysmenorrhoea .

作用機序

ピロフェンは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、炎症、痛み、発熱のメディエーターです。 COXを阻害することにより、ピロフェンはプロスタグランジンの産生を減らし、炎症と痛みを軽減します . ピロフェンの分子標的は、COX-1およびCOX-2酵素です。

生化学分析

Biochemical Properties

Pirprofen has been shown to possess anti-inflammatory, analgesic, and antipyretic activities . It interacts with various enzymes and proteins, primarily through its inhibition of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins . This interaction reduces the biosynthesis of prostaglandins, which play a key role in inflammation and pain .

Cellular Effects

Pirprofen influences cell function by modulating the production of prostaglandins, which are involved in a variety of cellular processes, including inflammation, pain perception, and fever . By inhibiting COX, Pirprofen reduces the production of prostaglandins, thereby alleviating these symptoms .

Molecular Mechanism

The molecular mechanism of Pirprofen involves its binding to and inhibition of COX, thereby reducing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Temporal Effects in Laboratory Settings

The effects of Pirprofen over time in laboratory settings have not been fully elucidated. It is known that Pirprofen is well absorbed and primarily eliminated through renal excretion, mostly in the form of metabolites .

Dosage Effects in Animal Models

In animal models, Pirprofen has demonstrated anti-inflammatory, analgesic, and antipyretic activities similar to those of several other NSAIDs commonly used in the treatment of rheumatic conditions .

Metabolic Pathways

The metabolic pathways of Pirprofen involve oxidation to the pyrrole analogue, and oxidation of the pyrroline double bond to an epoxide, followed by opening of the oxirane ring to a trans-diol derivative . Conjugation of the propionic acid functionality with glucuronic acid was found to be extensive in the mouse, rhesus monkey, and man, but not in the rat .

Transport and Distribution

The transport and distribution of Pirprofen within cells and tissues have not been fully elucidated. It is known that Pirprofen is well absorbed and primarily eliminated through renal excretion, mostly in the form of metabolites .

Subcellular Localization

Given its mechanism of action, it is likely that Pirprofen interacts with COX enzymes located in the endoplasmic reticulum and nuclear envelope, where prostaglandin synthesis occurs .

準備方法

The synthesis of Pirprofen involves several steps:

Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product.

化学反応の分析

ピロフェンは、いくつかのタイプの化学反応を起こします。

    酸化: それは対応するカルボン酸を形成するために酸化することができます。

    還元: 出発物質中のニトロ基は、アミノ基に還元されます。

    置換: 芳香環は求電子置換反応を受ける可能性があります。

    環化: ピロール環の形成は、重要な環化反応です.

これらの反応に使用される一般的な試薬には、鉄粉、塩酸、アクリロニトリル、プロピオン酸などがあります。これらの反応から形成される主な生成物は、最終化合物であるピロフェンにつながる中間体です。

4. 科学研究の応用

ピロフェンは、さまざまな科学研究に応用されてきました。

    化学: それは、NSAIDの合成と反応を研究するためのモデル化合物として役立ちます。

    生物学: 研究は、細胞プロセスへの影響と生物学的分子との相互作用に焦点を当てています。

    医学: 市販から撤退したものの、その抗炎症作用と鎮痛作用について研究されています。

    産業: それは、新しいNSAIDおよび関連化合物の開発に使用されてきました.

類似化合物との比較

ピロフェンは、2-アリールプロピオン酸として知られるNSAIDのクラスに属します。このクラスの類似化合物には、以下が含まれます。

  • イブプロフェン
  • ナプロキセン
  • ケトプロフェン
  • フルルビプロフェン
  • フェノプロフェン

これらの化合物と比較して、ピロフェンは、その特定の化学構造と、市場からの撤退につながった関連する有害事象においてユニークでした .

特性

IUPAC Name

2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDSZXPFGCURGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023489
Record name Pirprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31793-07-4
Record name Pirprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31793-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031793074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13722
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KN291890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirprofen
Reactant of Route 2
Pirprofen
Reactant of Route 3
Pirprofen
Reactant of Route 4
Pirprofen
Reactant of Route 5
Pirprofen
Reactant of Route 6
Pirprofen
Customer
Q & A

Q1: What is the primary mechanism of action of pirprofen?

A1: Pirprofen, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX) [, ].

Q2: What are the downstream effects of COX inhibition by pirprofen?

A2: COX inhibition by pirprofen reduces the production of prostaglandins [, , ]. Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, pirprofen exhibits its anti-inflammatory, analgesic, and antipyretic effects.

Q3: Does pirprofen affect other pathways besides COX inhibition?

A3: Research suggests that pirprofen may also influence polymorphonuclear leukocyte functions, including chemotaxis and chemiluminescence, potentially contributing to its anti-inflammatory activity []. Additionally, it has been shown to inhibit mitochondrial beta-oxidation of fatty acids in mice, which may explain the microvesicular steatosis observed in some individuals [].

Q4: What is the molecular formula and weight of pirprofen?

A4: The molecular formula of pirprofen is C15H15ClO2, and its molecular weight is 276.73 g/mol.

Q5: Is there any spectroscopic data available for pirprofen?

A5: While specific spectroscopic data is not provided in the provided abstracts, techniques like gas-liquid chromatography (GLC) have been employed to identify and quantify pirprofen and its metabolites in biological samples [, , ].

Q6: How is pirprofen absorbed and distributed in the body?

A6: Studies indicate that pirprofen is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration, achieving peak plasma concentrations within 1 to 2 hours [].

Q7: How is pirprofen metabolized and excreted?

A7: Pirprofen is primarily metabolized in the liver and excreted mainly through the kidneys. The metabolic pathways involve oxidation, glucuronidation, and taurine conjugation, resulting in several metabolites identified in urine [].

Q8: Does the presence of other drugs like aspirin affect pirprofen's disposition?

A8: Yes, aspirin has been shown to influence pirprofen's pharmacokinetics in rats. Aspirin administration increases the biliary excretion of pirprofen [].

Q9: What conditions has pirprofen been investigated for in clinical trials?

A9: Pirprofen has been investigated for its efficacy in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, , , , ], ankylosing spondylitis [, ], soft tissue rheumatism [], postoperative pain [, ], dysmenorrhea [], and migraine [, ].

Q10: How does the efficacy of pirprofen compare to other NSAIDs like aspirin, ketoprofen, and naproxen?

A10: Clinical trials have shown that pirprofen exhibits comparable efficacy to aspirin in managing rheumatoid arthritis [, , , ]. Similarly, its effectiveness in treating osteoarthritis and ankylosing spondylitis is comparable to ketoprofen and naproxen [, , , , , ].

Q11: Is pirprofen effective in managing pain, particularly postoperative pain?

A11: Yes, studies have demonstrated the analgesic properties of pirprofen in managing postoperative pain. It provides significant pain relief following orthopedic surgery and is considered a well-tolerated option for postoperative pain management [, ].

Q12: Does pirprofen interact with other medications?

A12: While pirprofen generally exhibits a good safety profile, it's essential to be aware of potential drug interactions. Studies have shown that, unlike indomethacin, pirprofen does not significantly affect the antihypertensive effects of oxprenolol or the natriuretic effects of furosemide []. It also does not appear to alter the protein binding of warfarin or tolbutamide [].

Q13: What is the safety profile of pirprofen?

A13: Pirprofen is generally well-tolerated, with most side effects being mild and transient. The most commonly reported side effects are gastrointestinal disturbances [, , , , , , , , ].

Q14: Are there any long-term safety concerns associated with pirprofen use?

A14: While long-term studies are limited, one study reported good tolerability of pirprofen over an average treatment duration of 32 weeks, with a high level of patient compliance [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。